5,12-Naphthacenequinone
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of naphthoquinones confers unique redox properties, facilitating various biological oxidative processes. This structural aspect is critical for the biological activities exhibited by these compounds, including antimicrobial, antifungal, and anticancer effects.
Chemical Reactions and Properties
Naphthoquinones participate in numerous chemical reactions due to their reactive nature. These reactions include redox cycling, which is initiated by the one-electron reduction of the quinone to semiquinones, unstable intermediates that rapidly react with molecular oxygen, generating free radicals. Such reactions underpin the biological activity of naphthoquinones, including their use in treating diseases like Chagas disease (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).
Physical Properties Analysis
Naphthoquinones possess distinct physical properties that contribute to their functionality in both organic synthesis and biological applications. These properties include solubility in various solvents, which is crucial for their application in pharmaceutical formulations and organic reactions.
Chemical Properties Analysis
The chemical properties of naphthoquinones, such as their redox potential, play a significant role in their biological activities. These properties enable naphthoquinones to participate in electron transfer reactions within biological systems, contributing to their therapeutic effects.
Scientific Research Applications
DNA Photosensitization : A derivative of 5,12-naphthacenedione (TQ) effectively serves as a DNA photosensitizer for one-electron oxidation. This provides an alternative to UV-based photosensitizers for studying such processes (Roberts & Schuster, 2004).
Chemiluminescence : 5,12-bis(phenylethynyl) naphthacenequinone, synthesized with high yields, shows chemiluminescence properties, suggesting its potential as a chemiluminescent agent (Li Cheng-zhi, 2005). A similar study presents a one-step synthesis method for this compound (Li Cheng-zhi, 2005).
Photochemical Properties : The triplet state of 5,12-naphthacenequinone in solution undergoes electron transfer and phenolic H-atom transfer, producing the 5,12-NQ ketyl radical and TMB cation radicals (Yamaji, Itoh & Tobita, 2002).
Photochromic Properties : 6-(4-substituted)phenoxy-5,12-naphthacenequinones exhibit photochromic properties. Electron-donating substituents on the phenyl ring decrease fading quantum yields in both UV and visible light without affecting absorption spectra (Yokoyama, Fukui & Yokoyama, 1996).
Ozonolysis Reactions : Naphthacene and 5,12-naphthacenequinone undergo ozonolysis, producing unstable monomeric ozonides and dimethoxy peracetals, ultimately leading to 2,3-anthraquinonedicarboxylic acid (Moriconi, O'connor & Taranko, 1959).
Crystal Studies : Naphthacene-doped 5,12-naphthacenequinone mixed crystals show no significant structural changes compared to undoped crystals. Their fluorescence spectrum reveals no obvious energy transfer (Li et al., 2008).
Electron Transfer and Structural Studies : The electronic structure of the lowest excited triplet state of 5,12-naphthacenequinone was studied, revealing pi pi* character with over 80% of unpaired electron spins localized on the naphthalene aromatic sub-system (Shimokage et al., 2002).
Synthesis of Derivatives : Various studies have reported the synthesis of 5,12-naphthacenequinone derivatives with applications in photochromism and photochemical properties (Jiang Hong, 2007; Yin et al., 2008; Fang et al., 1997; MikiSadao et al., 2006; Sokolyuk & Pisulina, 2002).
Electrochemical Studies : The effects of substitution on the electrochemical reduction of dihydroxynaphtacenequinone were explored, showing how different substituents influence oxidation potentials and reduction difficulty (Li, Caspar & Dixon, 1980).
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .
properties
IUPAC Name |
tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBKINTWROMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061483 | |
Record name | 5,12-Naphthacenedione | |
Source | EPA DSSTox | |
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Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
Record name | 5,12-Naphthacenequinone | |
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Product Name |
5,12-Naphthacenequinone | |
CAS RN |
1090-13-7 | |
Record name | 5,12-Naphthacenedione | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1090-13-7 | |
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Record name | 5,12-Naphthacenequinone | |
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Record name | 5,12-Naphthacenequinone | |
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Record name | 5,12-Naphthacenedione | |
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Record name | 5,12-Naphthacenedione | |
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Record name | 5,12-naphthacenequinone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.843 | |
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Record name | 5,12-Naphthacenequinone | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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